molecular formula C19H26N4O2S B15122408 N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine

N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B15122408
M. Wt: 374.5 g/mol
InChI Key: IKYMVKDHIIWFKW-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a phenylethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the piperidine ring, followed by the introduction of the pyrimidine moiety and the phenylethanesulfonyl group. Key steps may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.

    Introduction of Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where a suitable pyrimidine derivative is reacted with the piperidine intermediate.

    Addition of Phenylethanesulfonyl Group: This is typically done through sulfonylation reactions using phenylethanesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders due to its piperidine and pyrimidine components.

    Pharmacology: It may serve as a lead compound for developing inhibitors or modulators of specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be explored for creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to certain biological targets, while the pyrimidine moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-dimethyl-N-[1-(2-phenylethanesulfonyl)piperidin-3-yl]pyrimidin-2-amine is unique due to the combination of its structural features, which include a pyrimidine core, a piperidine ring, and a phenylethanesulfonyl group. This combination can provide a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H26N4O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N,5-dimethyl-N-[1-(2-phenylethylsulfonyl)piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C19H26N4O2S/c1-16-13-20-19(21-14-16)22(2)18-9-6-11-23(15-18)26(24,25)12-10-17-7-4-3-5-8-17/h3-5,7-8,13-14,18H,6,9-12,15H2,1-2H3

InChI Key

IKYMVKDHIIWFKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)CCC3=CC=CC=C3

Origin of Product

United States

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